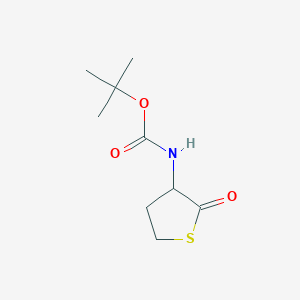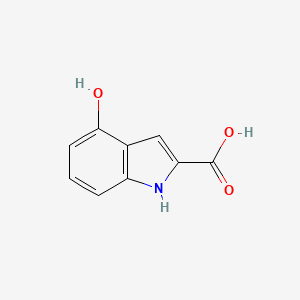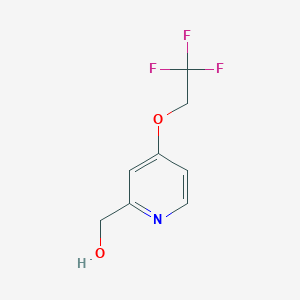
(4-(2,2,2-Trifluoroéthoxy)pyridin-2-yl)méthanol
Vue d'ensemble
Description
(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol: is an organic compound with the molecular formula C8H8F3NO2 This compound features a pyridine ring substituted with a trifluoroethoxy group at the 4-position and a hydroxymethyl group at the 2-position
Applications De Recherche Scientifique
(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Similar compounds have been shown to target the braf kinase , which plays a crucial role in regulating cell division and growth.
Mode of Action
It’s suggested that the diaryl urea structure and the pyridinyl ring structure in similar compounds enhance the affinity of the compound to its target .
Biochemical Pathways
Similar compounds have been involved in the formation of hydrogen-bonded chains via n—h⋯o and o—h⋯n hydrogen bonds .
Pharmacokinetics
The compound’s molecular weight (20715 g/mol) and formula (C8H8F3NO2) suggest that it may have certain pharmacokinetic properties .
Result of Action
Similar compounds have exhibited weak cytotoxic activities against certain cell lines and excellent antiproliferative activity against others .
Analyse Biochimique
Biochemical Properties
(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol plays a role in various biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions is often mediated by the trifluoroethoxy group, which can form hydrogen bonds and other non-covalent interactions with active sites of enzymes .
Cellular Effects
The effects of (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in downstream gene expression . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolites .
Molecular Mechanism
At the molecular level, (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function . This binding is often facilitated by the trifluoroethoxy group, which enhances the compound’s affinity for certain enzymes. Furthermore, (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby influencing overall metabolic balance .
Transport and Distribution
Within cells and tissues, (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. The trifluoroethoxy group may enhance the compound’s ability to cross cell membranes, facilitating its distribution within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloromethylpyridine and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium methoxide to facilitate the substitution reaction.
Reaction Steps: The 2-chloromethylpyridine undergoes nucleophilic substitution with 2,2,2-trifluoroethanol to form the desired product.
Industrial Production Methods
Industrial production methods for (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other strong bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: This compound has a similar structure but with a methyl group at the 3-position.
Lansoprazole sulfide: A related compound used as a gastric pump inhibitor.
Uniqueness
(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
[4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)5-14-7-1-2-12-6(3-7)4-13/h1-3,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALPHRBHKDXGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565175 | |
| Record name | [4-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103577-65-7 | |
| Record name | [4-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




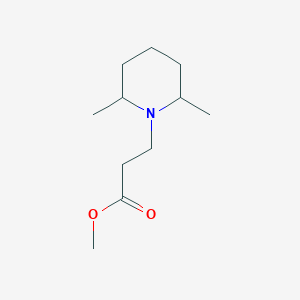
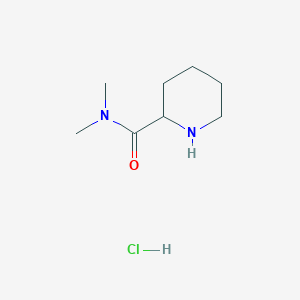
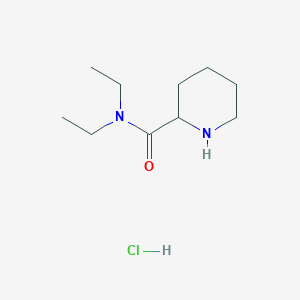

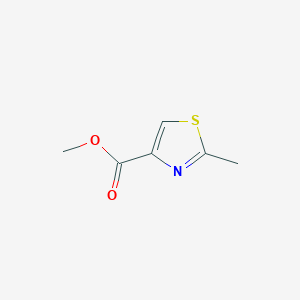
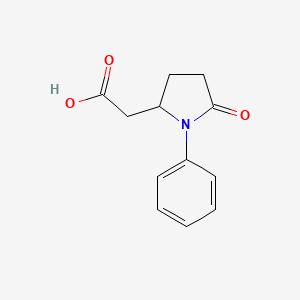
![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)
